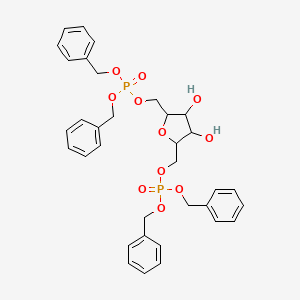

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Description

Le 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) est un composé chimique de formule moléculaire C34H38O11P2 et d'une masse moléculaire de 684,61 g/mol . Ce composé est principalement utilisé en recherche et a démontré des propriétés thérapeutiques potentielles, en particulier dans la gestion du diabète.

Propriétés

Formule moléculaire |

C34H38O11P2 |

|---|---|

Poids moléculaire |

684.6 g/mol |

Nom IUPAC |

dibenzyl [5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2 |

Clé InChI |

WDFLDGLHRHVJCE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) implique la réaction du 2,5-Anhydro-D-glucitol avec le dibenzyl phosphate dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le dichlorométhane ou l'acétate d'éthyle et est effectuée à basse température pour assurer la stabilité du produit .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.

Mécanisme d'action

Le mécanisme d'action du 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) implique son rôle d'inhibiteur de l'alpha-glucosidase. En inhibant cette enzyme, le composé réduit la dégradation des glucides en glucose, contrôlant ainsi l'hyperglycémie postprandiale. Ce mécanisme est particulièrement bénéfique pour les patients diabétiques. De plus, le composé présente des propriétés anti-inflammatoires et antioxydantes, ce qui contribue à ses effets thérapeutiques.

Applications De Recherche Scientifique

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound acts as an alpha-glucosidase inhibitor, which helps in controlling blood glucose levels.

Mécanisme D'action

The mechanism of action of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) involves its role as an alpha-glucosidase inhibitor. By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates into glucose, thereby controlling postprandial hyperglycemia. This mechanism is particularly beneficial for diabetic patients. Additionally, the compound exhibits anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-Anhydro-D-glucitol-1,6-diphosphate : Agit comme un stimulant modéré de la pyruvate kinase de la levure et sert d'analogue au 2,5-anhydro-D-mannitol 1,6-bisphosphate.

2,5-Anhydro-D-mannitol 1,6-bisphosphate : Un puissant activateur allostérique de la pyruvate kinase.

Unicité

Le 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) est unique en raison de son double rôle d'inhibiteur de l'alpha-glucosidase et de ses propriétés anti-inflammatoires et antioxydantes. Ces caractéristiques en font un composé précieux pour la gestion du diabète et de ses complications, le distinguant d'autres composés similaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.